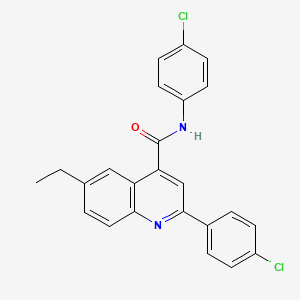![molecular formula C22H26N2O2S B15152190 N-cyclohexyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B15152190.png)
N-cyclohexyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide is a complex organic compound with a molecular formula of C22H26N2O3S This compound is characterized by its unique structure, which includes a cyclohexyl group, a benzamide core, and a sulfanylacetyl group attached to a 4-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the acylation of 4-methylthiophenol with chloroacetyl chloride to form 4-methylphenylthioacetyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base, such as triethylamine, to yield the target compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
N-cyclohexyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, bromine, and other halogens.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and other substituted aromatic compounds.
科学的研究の応用
N-cyclohexyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-cyclohexyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-cyclohexyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-{[(4-methylphenoxy)acetyl]amino}benzamide: Similar structure but with an oxygen atom instead of a sulfur atom in the side chain.
N-cyclohexyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide: Contains a methoxy group instead of a methyl group on the aromatic ring.
N-cyclohexyl-2-{[(4-chlorophenyl)acetyl]amino}benzamide: Features a chlorine atom on the aromatic ring instead of a methyl group.
特性
分子式 |
C22H26N2O2S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
N-cyclohexyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzamide |
InChI |
InChI=1S/C22H26N2O2S/c1-16-11-13-18(14-12-16)27-15-21(25)24-20-10-6-5-9-19(20)22(26)23-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,23,26)(H,24,25) |
InChIキー |
MLNLTPYEEWMPGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B15152110.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B15152113.png)
![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15152115.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152119.png)
![2-(biphenyl-2-yloxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15152123.png)
![1-[(Diethylamino)acetyl]pyrrolidin-2-one](/img/structure/B15152143.png)
![2-(3-methoxyphenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15152149.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B15152153.png)
![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15152156.png)

![1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15152167.png)
![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15152175.png)
![3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B15152182.png)

